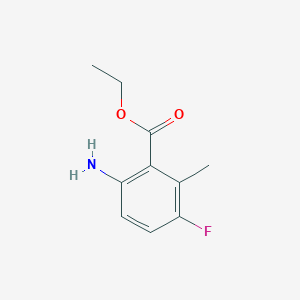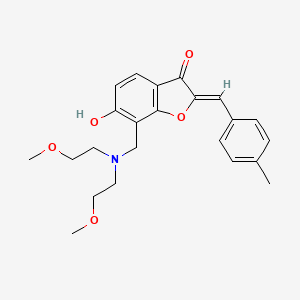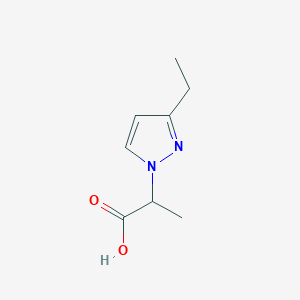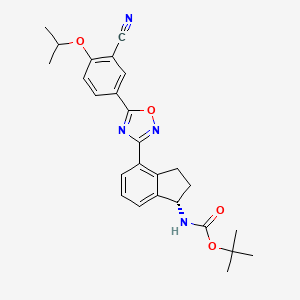
2-(4-ethoxyphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a synthetic molecule that appears to be designed for potential use as a flavoring substance or as an anticancer agent. The structure of the compound suggests that it contains a pyrazole ring, a pyrimidine ring, and an ethoxyphenoxy group, which are common motifs in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
The synthesis of related pyrazole and pyrimidine derivatives has been reported in the literature. For instance, 2-(pyrazol-1-yl)pyrimidine derivatives have been synthesized by cyclocondensation of ethyl acetoacetate hydrazone with aromatic aldehydes, particularly those with auxochromic substituents in the para position . Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were synthesized using methyl 3-methoxy-5-methylbenzoate as a key intermediate . These methods could potentially be adapted to synthesize the compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its biological activity. The pyrazole and pyrimidine rings are known to interact with various biological targets, and the presence of an ethoxy group could affect the compound's solubility and membrane permeability. The specific arrangement of these groups within the compound would need to be analyzed using techniques such as NMR, mass spectrometry, and X-ray crystallography to fully understand its chemical behavior.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insight into the reactivity of similar structures. The pyrazole and pyrimidine rings are known to participate in various chemical reactions, including cyclocondensation and substitution reactions, which are relevant for the synthesis of such compounds . The ethoxy group could also undergo reactions such as deprotection or oxidation under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be important for its practical use as a flavoring substance or a pharmaceutical agent. The papers do not provide specific data on these properties for the compound , but they do suggest that similar compounds have been evaluated for their safety and efficacy in biological systems . For example, a related flavoring substance was found to be safe at certain levels of dietary exposure , and another compound exhibited anticancer activity in vitro .
Relevant Case Studies
The papers provided do not mention case studies involving the exact compound of interest. However, they do discuss related compounds that have been evaluated for their potential use in food as flavoring agents and in medicine as anticancer agents. For instance, a flavoring substance from a similar chemical group was assessed for safety and showed no adverse effects in a 90-day oral gavage study in rats . Another study reported anticancer activity of a related compound against several cancer cell lines . These findings could serve as a starting point for further research into the safety and efficacy of the compound .
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- The chemical structure of pyrazole-acetamide derivatives, related to 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide, has been utilized in synthesizing Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of such compounds in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Anticancer Properties
- Modifications to the pyrimidine ring in compounds similar to the mentioned chemical, particularly by attaching different aryloxy groups, have shown promising results in anticancer research. Specifically, these modifications led to a compound exhibiting cancer cell growth inhibition in various cancer cell lines, indicating the potential of such derivatives in cancer treatment (Al-Sanea et al., 2020).
Antimicrobial Applications
- Novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, related to the chemical , have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Fuloria et al., 2009).
Potential as Antioxidants in Food and Pharmaceutical Industries
- Substituted aryl meroterpenoids from red seaweed have been studied for their antioxidant activities. Compounds related to 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide exhibited significant antioxidant properties. These findings suggest the potential application of similar compounds in the food and pharmaceutical industries as antioxidants (Chakraborty et al., 2016).
properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-4-6-15-12-19(27)24-21(22-15)26-18(11-14(3)25-26)23-20(28)13-30-17-9-7-16(8-10-17)29-5-2/h7-12H,4-6,13H2,1-3H3,(H,23,28)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYNAGWNYFSTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)
![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)


![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)
![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)
![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)

